molecular formula C13H9FO3 B572192 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid CAS No. 1261938-23-1

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid

Cat. No. B572192
M. Wt: 232.21
InChI Key: KBMWODWZENMSCQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is a chemical compound with the molecular formula C13H9FO3 . It has a molecular weight of 232.21 . The IUPAC name for this compound is 4-fluoro-3’-hydroxy [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . It contains 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .

Scientific Research Applications

High-Performance Polymers

Fluorinated phthalazinone monomers, closely related to FHBA, have been synthesized for their applications in engineering plastics and membrane materials. These monomers, such as 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid (FHBBA), have led to the creation of polymers with excellent solubility and thermal properties. Such polymers are investigated for their potential in optical waveguides, indicating the significant role of fluorinated compounds in advancing materials science (Xiao et al., 2003).

Mesomorphic Properties

The study of fluorinated banana-shaped diesters, derived from compounds structurally similar to FHBA, highlights the influence of fluorine and alkyloxy-substituent lengths on mesomorphic properties. These findings are crucial for the development of new materials with specific liquid crystalline phases, which can be applied in displays and other optical devices (Karamysheva et al., 2002).

Magnetic Properties

Research involving linear trinuclear cobalt clusters with 5-Fluoro-2-hydroxy-benzoic acid demonstrates the ability of fluorinated benzoic acids to mediate magnetic interactions. Such compounds could contribute to the development of magnetic materials and sensors, expanding the applications of fluorinated aromatic compounds in electronics and information storage technologies (Li et al., 2014).

Antiproliferative Effects

Fluorinated benzoic acid derivatives have shown potential as anti-breast cancer agents. For instance, compounds bearing a 5-fluoro-2-hydroxyphenyl substituent exhibited significant antiproliferative effects against breast cancer cell lines. This research indicates the promise of fluorinated compounds in medicinal chemistry for cancer therapy development (Karthikeyan et al., 2017).

Fluorescence Probes

The design of fluorescein-based fluorescence probes incorporating fluorinated benzoic acid derivatives for singlet oxygen detection underscores the critical role of fluorinated compounds in creating sensitive and selective sensors for biological and chemical analyses. Such probes facilitate the study of oxidative stress and its biological implications, contributing to research in biochemistry and cellular biology (Tanaka et al., 2001).

Safety And Hazards

While specific safety and hazard information for 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is not available, general precautions include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

2-fluoro-5-(3-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWODWZENMSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688699
Record name 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid

CAS RN

1261938-23-1
Record name 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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